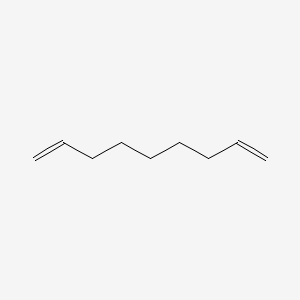1,8-Nonadiene
CAS No.: 4900-30-5
Cat. No.: VC2407810
Molecular Formula: C9H16
Molecular Weight: 124.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4900-30-5 |
|---|---|
| Molecular Formula | C9H16 |
| Molecular Weight | 124.22 g/mol |
| IUPAC Name | nona-1,8-diene |
| Standard InChI | InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3-4H,1-2,5-9H2 |
| Standard InChI Key | VJHGSLHHMIELQD-UHFFFAOYSA-N |
| SMILES | C=CCCCCCC=C |
| Canonical SMILES | C=CCCCCCC=C |
| Boiling Point | 142.5 °C |
Introduction
Basic Information and Identification
1,8-Nonadiene, also known by its IUPAC name nona-1,8-diene, is characterized by the presence of two terminal double bonds in a linear nine-carbon chain. This arrangement gives the compound unique reactivity patterns that make it valuable in various chemical processes.
Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 4900-30-5 |
| Molecular Formula | C9H16 |
| Molecular Weight | 124.22 g/mol |
| MDL Number | MFCD00008669 |
The compound is registered with CAS number 4900-30-5 and has a molecular formula of C9H16 with a corresponding molecular weight of 124.22 g/mol . These identification parameters are essential for regulatory compliance and proper handling of the chemical in laboratory and industrial settings.
Physical and Chemical Properties
1,8-Nonadiene exhibits specific physical and chemical characteristics that determine its behavior in various applications and reactions.
Physical Properties
The following table summarizes the key physical properties of 1,8-Nonadiene:
| Property | Value |
|---|---|
| Physical State | Clear liquid |
| Color | Colorless to almost colorless |
| Odor | Hydrocarbon citrus |
| Melting Point | -70.83°C (estimate) |
| Boiling Point | 141-142°C (literature) |
| Density | 0.74 g/mL at 25°C |
| Refractive Index | 1.4265-1.4285 |
| Vapor Density | >1 (vs air) |
| Flash Point | 26°C |
| LogP | 4.476 (estimate) |
The compound exists as a clear, colorless to almost colorless liquid with a distinctive hydrocarbon citrus odor . Its melting point is estimated at -70.83°C, while its boiling point ranges from 141-142°C according to literature values . With a density of 0.74 g/mL at 25°C, 1,8-nonadiene is lighter than water .
Chemical Reactivity
The reactivity of 1,8-nonadiene is primarily determined by its two terminal double bonds. These unsaturated sites make the compound susceptible to addition reactions typical of alkenes, including:
-
Hydrogenation to form nonane
-
Halogenation to form dihalogenated derivatives
-
Oxidation to form aldehydes or carboxylic acids
-
Polymerization reactions, particularly in the presence of catalysts
The compound's dual unsaturation makes it particularly valuable in polymerization and cross-linking applications, where both double bonds can participate in reaction networks.
| Parameter | Details |
|---|---|
| GHS Symbols | GHS02 (Flammable), GHS07 (Harmful/Irritant) |
| Signal Word | Warning |
| Hazard Statements | H226-H315-H319-H335 |
| Precautionary Statements | P210-P303+P361+P353-P405-P501a-P261-P305+P351+P338 |
| Hazard Codes | Xi (Irritant) |
| Risk Statements | 36/37/38-10 |
| Safety Statements | 37/39-26-16-36/37/39 |
| RIDADR | 1993 |
| WGK Germany | 3 |
| Hazard Class | 3.2 |
| Packing Group | III |
The compound is classified as flammable (GHS02) and harmful/irritant (GHS07), with the signal word "Warning" . The hazard statements indicate it is flammable liquid and vapor (H226), causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .
| Manufacturer | Product Number | Purity | Volume | Price (USD) |
|---|---|---|---|---|
| TCI Chemical | N0332 | >98.0% (GC) | 5 mL | $48 |
| TCI Chemical | N0332 | >98.0% (GC) | 25 mL | $235 |
| Alfa Aesar | H53502 | 99% | 1 g | $21.8 |
| Alfa Aesar | H53502 | 99% | 5 g | $74.6 |
| Alfa Aesar | H53502 | 99% | 25 g | $319 |
This pricing information indicates that 1,8-nonadiene commands a relatively high price per gram, which is typical for specialty chemicals used primarily in research and high-value applications .
Applications in Chemical Research and Industry
1,8-Nonadiene finds applications in various fields due to its unique structural features and reactivity.
Organic Synthesis
The compound serves as a valuable building block in organic synthesis pathways. Its terminal double bonds make it a suitable substrate for:
-
Ring-closing metathesis reactions
-
Cross-coupling reactions
-
Synthesis of more complex molecules with specific functionalities
-
Preparation of macrocyclic compounds
Polymer Chemistry
In polymer science, 1,8-nonadiene is utilized in:
-
Olefin metathesis polymerization
-
Cross-linking applications
-
Formation of specialty polymers with unique properties
The dual unsaturation in 1,8-nonadiene allows for the creation of polymers with specific mechanical and thermal characteristics, making it valuable in materials science applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume